molecular formula C15H8Cl3FO B3149923 (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one CAS No. 681252-51-7

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one

Cat. No.: B3149923
CAS No.: 681252-51-7
M. Wt: 329.6 g/mol
InChI Key: SADSPTLBEBUPPK-VOTSOKGWSA-N
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Description

This chalcone derivative features a conjugated enone system bridging two substituted aromatic rings: a 2-chloro-6-fluorophenyl group and a 2,4-dichlorophenyl group. The electron-withdrawing chlorine and fluorine substituents influence its electronic properties, reactivity, and intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3FO/c16-9-4-5-11(13(18)8-9)15(20)7-6-10-12(17)2-1-3-14(10)19/h1-8H/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADSPTLBEBUPPK-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including in vitro and in vivo studies, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C15H10Cl2F
  • Molecular Weight : 295.15 g/mol
  • CAS Number : 6028523

Biological Activity Overview

The compound exhibits a range of biological activities, which can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that chalcone derivatives, including this compound, show significant antimicrobial properties against various bacterial strains. A study demonstrated that this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Bacillus subtilis30
Escherichia coli50

2. Anticancer Activity

Chalcones are known for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators.

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A54920Cell cycle arrest at G2/M phase

3. Anti-inflammatory Properties

Studies have reported that this compound possesses anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of chalcones is significantly influenced by their structural features. The presence of electron-withdrawing groups such as chlorine and fluorine enhances their reactivity and biological efficacy. For instance:

  • The chloro and fluoro substituents on the phenyl rings increase lipophilicity and improve interaction with biological targets.
  • Variations in the substitution pattern can lead to changes in potency; for example, compounds with additional halogen atoms generally exhibit increased antimicrobial activity.

Case Study 1: Antimicrobial Efficacy

In a comparative study published in the Journal of Medicinal Chemistry, various chalcone derivatives were tested against resistant strains of bacteria. The study found that this compound was among the most effective compounds tested, outperforming traditional antibiotics like ampicillin.

Case Study 2: Cancer Cell Line Testing

Another research article highlighted the compound's effects on MCF-7 cells, demonstrating that treatment with this compound led to a significant reduction in cell viability and an increase in apoptotic markers after 24 hours of exposure.

Comparison with Similar Compounds

Substituent Position Effects

  • 2,4-Dichlorophenyl vs. 2,6-Dichlorophenyl Isomers: highlights two anthracenyl chalcone isomers with 2,4-dichlorophenyl and 2,6-dichlorophenyl groups. The 2,4-isomer exhibits enhanced nonlinear optical (NLO) properties due to greater conjugation and electron delocalization compared to the sterically hindered 2,6-isomer .
  • Fluorine Substitution: The 2-chloro-6-fluorophenyl group in the main compound may enhance dipole moments and intermolecular interactions compared to non-fluorinated analogs (e.g., (2E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one in ) .

Dihedral Angles and Crystal Packing

  • In related chalcones (e.g., (2E)-1-(2,6-dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one), dihedral angles between aromatic rings range from 5.6° to 19.2°, influencing conjugation and crystal packing . Hydrogen bonding with substituents like furan () or methoxy groups () further stabilizes crystal structures, whereas chloro/fluoro substituents may favor halogen bonding .

Physico-Chemical Properties

Compound (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Reference
Main Compound (Not explicitly listed) C₁₅H₈Cl₃F₀ ~333.6* 2-Cl-6-F-Ph; 2,4-diCl-Ph Inferred
(2E)-3-(2-Cl-6-F-Ph)-1-(4-NO₂-Ph)-propenone (1354942-19-0) C₁₅H₉ClFNO₃ 305.69 4-NO₂-Ph; 2-Cl-6-F-Ph
(2E)-1-(2,4-diCl-Ph)-3-(furan-2-yl)-propenone (918151-23-2) C₁₃H₈Cl₂O₂ 275.11 Furan-2-yl; 2,4-diCl-Ph

*Note: The main compound’s molar mass is inferred based on substituent contributions. Nitro-substituted analogs (e.g., CAS 1354942-19-0) exhibit lower molar masses but higher polarity due to the nitro group .

Trypanocidal and Antimicrobial Potential

  • The analog (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one () shows promising trypanocidal activity (IC₅₀ = 12.3 µM) and favorable ADMET properties, suggesting that the main compound’s 2-chloro-6-fluorophenyl group might enhance membrane permeability or target binding .

COX-2 Inhibition

  • In , chalcones with methylsulfonylphenyl and 2-chloro-6-fluorophenyl groups (e.g., compound 8) exhibit potent COX-2 inhibition (IC₅₀ = 0.18 µM), outperforming 2,4-dichlorophenyl analogs. This suggests that fluorine substitution at the 6-position may improve selectivity .

Computational and Spectroscopic Insights

  • DFT Studies : For (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, HOMO-LUMO gaps (~3.8 eV) and hyperpolarizability values (β = 4.3×10⁻³⁰ esu) indicate strong NLO responses, likely shared by the main compound due to similar electron-withdrawing groups .
  • Molecular Docking : Chalcones with 2-chloro-6-fluorophenyl groups show interactions with COX-2 residues (Arg499, Phe504), suggesting a mechanism for bioactivity .

Q & A

Q. What are the established synthetic routes for this chalcone derivative, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via Claisen-Schmidt condensation between substituted benzaldehyde and acetophenone derivatives. Optimization involves:

  • Solvent selection : Ethanol or methanol under alkaline conditions (KOH/NaOH) at 0–50°C .
  • Catalyst control : Base concentration (0.03 mol KOH) and reaction time (2–3 hours) to minimize side products .
  • Purification : Recrystallization from ethanol or column chromatography for >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing its structural conformation?

Key methods include:

  • IR spectroscopy : C=O stretch (~1650–1680 cm⁻¹) and C=C aromatic vibrations (~1500–1600 cm⁻¹) confirm the enone system .
  • ¹H NMR : Trans coupling constants (J = 12–16 Hz) for the α,β-unsaturated ketone (E-configuration) and aromatic proton splitting patterns .
  • HR-MS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .

Q. What preliminary biological screening approaches assess its antimicrobial potential?

Standard protocols include:

  • Disc diffusion assays : Zone-of-inhibition measurements against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Minimum Inhibitory Concentration (MIC) : Broth microdilution to quantify potency (reported MIC: 25–50 µg/mL for moderate activity) .

Advanced Research Questions

Q. How do experimental XRD structural parameters compare with DFT-optimized geometries?

Discrepancies arise due to:

  • Crystal packing effects : XRD measures intermolecular forces (e.g., halogen bonding), while DFT assumes isolated molecules .
  • Bond angles/lengths : DFT (B3LYP/6-311++G(d,p)) typically underestimates C-Cl bond lengths by 0.02–0.05 Å vs. XRD . Table 1 : Key structural comparisons (example):
ParameterXRD (Å/°)DFT (Å/°)
C=O bond length1.2211.215
C-Cl (ortho)1.7351.720
Dihedral angle178.2°180.0°

Q. What computational strategies calculate HOMO-LUMO energies and global reactivity descriptors?

Methods include:

  • DFT at B3LYP/6-311++G(d,p) : Ionization potential (I ≈ -HOMO) and electron affinity (A ≈ -LUMO) via Koopmans’ theorem .
  • Chemical reactivity indices :
  • Electrophilicity (ω = (μ²)/(2η)), where μ = chemical potential, η = hardness .
  • Softness (S = 1/(2η)) predicts nucleophilic attack sites .

Q. How can crystallographic ambiguities in halogenated chalcones be resolved?

Strategies include:

  • High-resolution XRD : Resolve disorder in Cl/F substituents (e.g., anisotropic refinement) .
  • Hirshfeld surface analysis : Quantify C–H···O and C–Cl···π interactions influencing packing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one

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